GlyT1 Inhibitory Potency Gap: 3,4-Dimethyl Analog vs. 3-Trifluoromethyl Benchmark
The most structurally proximate analog with documented activity, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, exhibits an IC50 of 17 nM against a target in the M3 muscarinic receptor family in functional assays [1]. However, this data point is derived from a compound with a markedly different electronic and steric profile (electron-withdrawing trifluoromethyl vs. electron-donating dimethyl). No corresponding quantitative potency data exists for 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, making any extrapolation of IC50 unreliable.
| Evidence Dimension | GlyT1 / M3 Muscarinic Receptor Inhibitory Potency |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide: IC50 = 17 nM |
| Quantified Difference | Indeterminate |
| Conditions | Antagonistic activity against M3 muscarinic receptor in guinea pig left ileum (BindingDB Assay) |
Why This Matters
Without quantitative data for the parent compound, it cannot be prioritized over the 3-trifluoromethyl analog for any GlyT1-related application, as the potency may differ by a factor of 10–1000x.
- [1] BindingDB BDBM50403528. Affinity data for CHEMBL5280843. IC50: 17 nM. Target: M3 muscarinic receptor (guinea pig). View Source
